3-Bromo-1,2,5-thiadiazole
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Overview
Description
3-Bromo-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and a bromine atom attached to the third carbon. This compound is part of the thiadiazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole. One common method includes the reaction of 1,2,5-thiadiazole with bromine in the presence of an oxidant. The reaction proceeds through the formation of an intermediate, which is then further brominated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2,5-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like morpholine or piperidine under mild conditions.
Cross-Coupling Reactions: Utilizes palladium catalysts, such as Pd(OAc)2, in the presence of ligands and bases like K2CO3.
Major Products:
Nucleophilic Substitution: Produces substituted thiadiazoles with various functional groups.
Cross-Coupling Reactions: Yields arylated or alkylated thiadiazoles.
Scientific Research Applications
3-Bromo-1,2,5-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential anticancer agents and other pharmaceuticals
Materials Science: Employed in the development of organic photovoltaic components and OLEDs due to its electron-withdrawing properties.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,5-thiadiazole varies depending on its application:
Anticancer Activity: It interacts with cellular targets such as DNA and enzymes, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness: 3-Bromo-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
3-bromo-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-1-4-6-5-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUOISXIWSGDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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